molecular formula C9H8N2O3S B13074628 5-(4,5-Dimethylthiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

5-(4,5-Dimethylthiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13074628
M. Wt: 224.24 g/mol
InChI Key: JBOIHRVFYJXJAE-UHFFFAOYSA-N
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Description

5-(4,5-Dimethylthiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that features a thiophene ring substituted with dimethyl groups and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,5-Dimethylthiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4,5-dimethylthiophene-3-carboxylic acid hydrazide with a nitrile oxide, which is generated in situ from a chloroformate and hydroxylamine . The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents may also be adjusted to reduce costs and improve safety.

Chemical Reactions Analysis

Types of Reactions

5-(4,5-Dimethylthiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form amines or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation, while nitration can be achieved using nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amines.

Scientific Research Applications

5-(4,5-Dimethylthiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4,5-Dimethylthiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membranes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-(4,5-Dimethylthiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to its specific combination of the thiophene and oxadiazole rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H8N2O3S

Molecular Weight

224.24 g/mol

IUPAC Name

5-(4,5-dimethylthiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C9H8N2O3S/c1-4-5(2)15-3-6(4)8-10-7(9(12)13)11-14-8/h3H,1-2H3,(H,12,13)

InChI Key

JBOIHRVFYJXJAE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1C2=NC(=NO2)C(=O)O)C

Origin of Product

United States

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